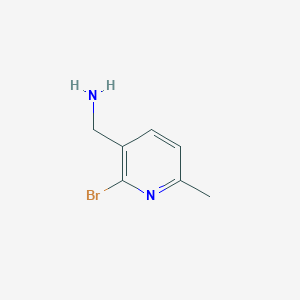

(2-Bromo-6-methylpyridin-3-YL)methanamine

Beschreibung

(2-Bromo-6-methylpyridin-3-YL)methanamine is a brominated pyridine derivative featuring a methyl group at the 6-position and an aminomethyl group at the 3-position of the pyridine ring. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and bioavailability .

Eigenschaften

Molekularformel |

C7H9BrN2 |

|---|---|

Molekulargewicht |

201.06 g/mol |

IUPAC-Name |

(2-bromo-6-methylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,4,9H2,1H3 |

InChI-Schlüssel |

NMPPRUIUMFNNJY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=C(C=C1)CN)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-methylpyridin-3-YL)methanamine typically involves the bromination of 2-chloro-6-methylpyridine followed by the introduction of the methanamine group. One common method is the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine. This intermediate is then reacted with methanamine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for (2-Bromo-6-methylpyridin-3-YL)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination and subsequent amination steps are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-6-methylpyridin-3-YL)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium amide or thiolates, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.

Major Products Formed

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-6-methylpyridin-3-YL)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science:

Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Wirkmechanismus

The mechanism of action of (2-Bromo-6-methylpyridin-3-YL)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine and methanamine groups play crucial roles in its binding affinity and specificity. The exact pathways involved can vary depending on the target molecule and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds are selected based on structural similarity, substituent positioning, and available research

Structural and Physicochemical Comparisons

Key Observations:

- Substituent Positioning : The position of bromine significantly affects electronic properties. For example, (6-bromo-4-methylpyridin-3-yl)methanamine (Br at 6) may exhibit different reactivity in nucleophilic substitution compared to (2-bromopyridin-4-yl)methanamine (Br at 2) due to steric and electronic effects .

- Molecular Weight : Compounds with additional substituents (e.g., chlorine in (5-Bromo-2-chloropyridin-3-yl)methanamine) have higher molecular weights, influencing solubility and bioavailability .

Biologische Aktivität

(2-Bromo-6-methylpyridin-3-YL)methanamine is a pyridine derivative that has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the molecular formula C7H9BrN2 and features a bromine atom at the 2-position and a methyl group at the 6-position of the pyridine ring. This unique substitution pattern contributes to its reactivity and biological properties.

Biological Activities

Research indicates that (2-Bromo-6-methylpyridin-3-YL)methanamine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. Its mechanism could involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : Investigations into its anticancer potential have shown promising results, particularly in inhibiting tumor cell proliferation. The compound may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in cell growth.

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate | Disruption of cell wall synthesis |

| Anticancer | Promising | Induction of apoptosis |

The biological activity of (2-Bromo-6-methylpyridin-3-YL)methanamine is believed to involve its interaction with specific molecular targets:

- Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for bacterial survival and cancer cell metabolism.

- Signal Transduction Modulation : The compound can influence intracellular signaling pathways, potentially leading to altered cell behavior.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of (2-Bromo-6-methylpyridin-3-YL)methanamine against several pathogens, including E. coli and S. aureus. The results indicated significant inhibition zones compared to control groups, suggesting effective antimicrobial properties.

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating significant anticancer potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2-Bromo-6-methylpyridin-3-YL)methanamine, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (2-Chloro-6-methylpyridin-3-YL)methanamine | Chlorine substituent instead of bromine | Moderate antimicrobial |

| (6-Methylpyridin-3-YL)methanamine | Lacks halogen substituents | Low activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.